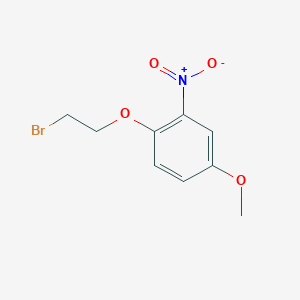

1-(2-Bromoethoxy)-4-methoxy-2-nitrobenzene

描述

Structure

3D Structure

属性

IUPAC Name |

1-(2-bromoethoxy)-4-methoxy-2-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO4/c1-14-7-2-3-9(15-5-4-10)8(6-7)11(12)13/h2-3,6H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPLFZEACROQTCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OCCBr)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromoethoxy)-4-methoxy-2-nitrobenzene typically involves the following steps:

Nitration of 4-methoxybenzene: The starting material, 4-methoxybenzene, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to form 4-methoxy-2-nitrobenzene.

Bromination: The nitro compound is then subjected to bromination using bromine in the presence of a suitable solvent like carbon tetrachloride or chloroform to introduce the bromo group.

Etherification: Finally, the brominated compound undergoes etherification with 2-bromoethanol in the presence of a base such as potassium carbonate to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.

化学反应分析

Types of Reactions: 1-(2-Bromoethoxy)-4-methoxy-2-nitrobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromo group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.

Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Reduction: Hydrogen gas with palladium on carbon catalyst or iron powder in hydrochloric acid.

Oxidation: Potassium permanganate in aqueous or acidic medium.

Major Products:

Nucleophilic Substitution: Products vary depending on the nucleophile used, such as azides, thiols, or ethers.

Reduction: 1-(2-Bromoethoxy)-4-methoxy-2-aminobenzene.

Oxidation: 1-(2-Bromoethoxy)-4-carboxy-2-nitrobenzene.

科学研究应用

Synthesis of Pharmaceutical Intermediates

One of the primary applications of 1-(2-Bromoethoxy)-4-methoxy-2-nitrobenzene is in the synthesis of pharmaceutical intermediates. It serves as a precursor for various drugs by undergoing nucleophilic substitution reactions, which can lead to the formation of biologically active compounds.

Case Study: Synthesis of Omeprazole

Omeprazole, a widely used proton pump inhibitor, is synthesized using intermediates derived from this compound. The synthesis involves multiple steps, including acetylation and nitration processes, which utilize this compound as a key starting material .

Synthesis Steps:

- Acetylation : The compound reacts with acetic anhydride to form an acetylated intermediate.

- Nitration : The acetylated product undergoes nitration to yield 4-methoxy-2-nitroaniline.

- Hydrolysis : The final step involves hydrolysis to produce omeprazole.

The continuous flow reactor method enhances yield and purity, achieving over 85% yield and more than 99% purity, significantly improving upon traditional batch methods .

Organic Synthesis Applications

In organic chemistry, this compound is utilized in various synthetic pathways to create complex molecules. Its bromine atom serves as a leaving group in nucleophilic substitutions, making it a valuable building block.

Example Reactions:

- Formation of Nitro Compounds : Reacting with amines to produce nitro-anilines.

- Synthesis of Ether Derivatives : Can be used to synthesize ethers through Williamson ether synthesis.

Material Science Applications

The compound also finds applications in material science, particularly in the development of polymers and advanced materials. Its unique chemical structure allows it to be incorporated into polymer matrices, enhancing properties such as thermal stability and mechanical strength.

Data Table: Comparative Analysis of Synthesis Yields

| Intermediate Compound | Traditional Method Yield (%) | Continuous Flow Yield (%) |

|---|---|---|

| 4-Methoxy-2-nitroaniline | 60 | >85 |

| Omeprazole | 80 | >99 |

作用机制

The mechanism of action of 1-(2-Bromoethoxy)-4-methoxy-2-nitrobenzene depends on the specific chemical reactions it undergoes. For example:

Nucleophilic Substitution: The bromo group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds.

Reduction: The nitro group is reduced to an amino group, which can participate in hydrogen bonding and other interactions.

Oxidation: The methoxy group is oxidized to a carboxylic acid, which can form hydrogen bonds and ionic interactions.

相似化合物的比较

Structural Analogues and Substituent Effects

The bioactivity and chemical behavior of 1-(2-bromoethoxy)-4-methoxy-2-nitrobenzene are highly dependent on substituent positions and types. Key analogues include:

Key Observations :

- Substituent Position : Ortho-substituted nitro groups (e.g., 2-nitro in the target compound) enhance electrophilic reactivity compared to para-substituted analogues (e.g., 4-nitro in 1-(2-bromoethoxy)-4-nitrobenzene) .

- Bioactivity : The presence of a phenyl group in the ortho position (1-(2-bromoethoxy)-2-phenylbenzene) significantly increases larvicidal activity compared to bromo-substituted derivatives, as seen in mortality rates (100% vs. 30%) .

- Synthetic Utility : Bromoethoxy groups serve as versatile intermediates for further functionalization, such as nucleophilic substitution reactions .

Physicochemical and Spectroscopic Data

NMR Spectroscopy :

Thermal Properties : Bromoethoxy derivatives generally exhibit moderate thermal stability, with melting points ranging from 38–39°C (e.g., 1-(2-bromoethoxy)-4-chlorobenzene) .

Challenges and Opportunities

- Market Potential: Derivatives like 1-(bromomethyl)-4-methoxy-2-nitrobenzene have growing demand in agrochemical markets (CAGR ~5.2% from 2020–2025) .

生物活性

1-(2-Bromoethoxy)-4-methoxy-2-nitrobenzene is a synthetic organic compound with potential biological activities. Its structure includes a bromoethoxy group, a methoxy group, and a nitro group, which contribute to its reactivity and interactions with biological systems. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H12BrN2O3

- Molecular Weight : 292.12 g/mol

- Chemical Structure : The compound features a benzene ring substituted with a bromoethoxy group, a methoxy group, and a nitro group.

The biological activity of this compound is largely attributed to its ability to interact with various biomolecules. Key mechanisms include:

- Enzyme Interaction : The compound may act as an enzyme inhibitor or modulator, affecting metabolic pathways.

- Cell Signaling : It has the potential to influence cell signaling pathways, altering gene expression and cellular responses.

- Cytotoxicity : Research indicates that the compound exhibits cytotoxic effects against certain cancer cell lines.

Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of this compound on various cancer cell lines using the MTT assay. The results are summarized in Table 1.

| Cell Line | IC50 (µM) | Description |

|---|---|---|

| MCF-7 | 15.3 | Moderate cytotoxicity |

| MDA-MB-468 | 10.5 | Significant cytotoxicity |

| HeLa | 20.0 | Lower sensitivity |

Table 1: Cytotoxicity of this compound against selected cancer cell lines.

Mechanistic Insights

The compound's mechanism was further investigated through biochemical assays:

- Apoptosis Induction : Flow cytometry analysis indicated that treatment with the compound led to an increase in apoptotic cells in MDA-MB-468 cells.

- Reactive Oxygen Species (ROS) Generation : The compound was found to increase ROS levels, suggesting oxidative stress as a pathway for its cytotoxic effects.

Case Study 1: Breast Cancer Treatment

In a preclinical study, this compound was tested for its efficacy against breast cancer models. The results showed:

- Tumor Growth Inhibition : Significant reduction in tumor size compared to control groups.

- Mechanism Exploration : Further studies suggested that the compound inhibited the PI3K/Akt pathway, crucial for cancer cell survival.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of the compound in models of neurodegeneration:

- Neuroprotection Against Oxidative Stress : The compound exhibited protective effects on neuronal cells exposed to oxidative stressors.

- Cytokine Modulation : It was observed to reduce pro-inflammatory cytokines, indicating potential anti-inflammatory properties.

常见问题

Q. What are the optimal synthetic routes for 1-(2-Bromoethoxy)-4-methoxy-2-nitrobenzene, and how are intermediates characterized?

Methodological Answer: A two-step synthesis is commonly employed:

Nitration : Introduce the nitro group at the ortho position of 4-methoxybenzene derivatives under controlled nitration conditions (e.g., HNO₃/H₂SO₄ at 0–5°C).

Bromoethoxy Substitution : React the nitrated intermediate with 1,2-dibromoethane in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) at 80–90°C to install the bromoethoxy group .

Characterization :

- NMR : Confirm substitution patterns (e.g., aromatic protons adjacent to nitro vs. methoxy groups).

- IR : Identify nitro (1520–1350 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) stretches.

- X-ray Crystallography : Resolve crystal packing and bond angles (orthorhombic systems like Pna21 are common for nitroaromatics) .

Q. How can researchers mitigate competing side reactions during bromoethoxy group installation?

Methodological Answer:

- Solvent Choice : Use DMF or DMSO to stabilize transition states and reduce nucleophilic substitution at unintended positions.

- Temperature Control : Maintain 80–90°C to favor ether formation over elimination (e.g., avoiding β-hydride elimination).

- Base Selection : Potassium carbonate minimizes overalkylation compared to stronger bases like NaOH .

Q. What analytical techniques are critical for verifying the purity of this compound?

Methodological Answer:

- HPLC-MS : Quantify impurities (e.g., residual dibromoethane or nitro intermediates) using reverse-phase C18 columns with UV detection at 254 nm.

- Elemental Analysis : Validate C, H, N, and Br content within ±0.3% of theoretical values.

- DSC/TGA : Assess thermal stability (decomposition >200°C typical for nitroaromatics) .

Advanced Research Questions

Q. How does the electron-withdrawing nitro group influence the reactivity of the bromoethoxy substituent in cross-coupling reactions?

Methodological Answer: The nitro group at position 2 exerts a strong meta-directing effect , polarizing the aromatic ring and activating the bromoethoxy group for nucleophilic substitution.

- Suzuki Coupling : Use Pd(PPh₃)₄ with arylboronic acids in THF/water (3:1) at 60°C. The nitro group stabilizes the transition state via resonance, enhancing coupling efficiency .

- Contradictions : Some studies report reduced yields with bulky boronic acids due to steric hindrance from the methoxy group. Optimize using DFT calculations to predict steric/electronic effects .

Q. What strategies resolve crystallographic ambiguities in nitroaromatic compounds like this compound?

Methodological Answer:

- Space Group Determination : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å). For orthorhombic systems (Pna21), refine unit cell parameters (e.g., a = 11.280 Å, b = 20.430 Å) .

- Disorder Modeling : Address rotational disorder in the bromoethoxy chain using PART instructions in refinement software (e.g., SHELXL).

- Hydrogen Bonding Analysis : Map O–H···O/N interactions (e.g., nitro-methoxy contacts) to explain packing motifs .

Q. How can researchers design derivatives of this compound for antimicrobial activity screening?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Replace the methoxy group with halogenated or alkyl groups to modulate lipophilicity.

- Biological Assays :

Q. How do solvent polarity and temperature affect the regioselectivity of nitration in precursor synthesis?

Methodological Answer:

- Solvent Effects : In low-polarity solvents (e.g., dichloromethane), nitronium ion (NO₂⁺) attacks the electron-rich para position of methoxybenzene. In polar solvents (e.g., acetic acid), steric effects dominate, favoring ortho nitration .

- Temperature : Lower temperatures (0–5°C) favor kinetic control (ortho product), while higher temperatures (25°C) may shift to thermodynamic control (para product) .

Q. What computational methods predict the vibrational spectra of this compound?

Methodological Answer:

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set to simulate IR spectra. Compare computed nitro symmetric/asymmetric stretches (1345 cm⁻¹ and 1525 cm⁻¹) with experimental data .

- Normal Mode Analysis : Assign peaks using VEDA software to distinguish C-Br (560 cm⁻¹) from C-O-C (1250 cm⁻¹) vibrations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。